Octanol-Water Partition Coefficient (LogP): Increased Lipophilicity vs. Fenuron
The para-fluoro substitution in the target compound increases the octanol-water partition coefficient (LogP) to 1.99, compared with an experimental LogP of 0.98 for the non-fluorinated parent compound fenuron [1]. This approximately 2-fold increase in partition coefficient (ΔLogP ≈ +1.01) reflects the electron-withdrawing and lipophilic contribution of the fluorine atom. In the broader phenylurea series, monuron (4-Cl) has a LogP of 1.94, indicating that the target compound's lipophilicity more closely resembles the 4-chloro analog than fenuron [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.99 |
| Comparator Or Baseline | Fenuron: LogP = 0.98 (experimental); Monuron: LogP = 1.94 (experimental) |
| Quantified Difference | ΔLogP ≈ +1.01 vs. fenuron (≈2-fold higher lipophilicity); comparable to monuron (ΔLogP ≈ +0.05) |
| Conditions | Experimental LogP values from QSAR datasets (fenuron, monuron) and computational estimation (target compound) |
Why This Matters
Higher LogP predicts increased membrane permeability and altered environmental partitioning, directly impacting the suitability of this compound for agrochemical formulation or pharmacological lead optimization where specific lipophilicity windows are required.
- [1] QSARDB. Fenuron (CAS 101-42-8), Compound ID 188. MlogP = 0.98 (experimental value). https://www.qsardb.org/repository/compounds/10967/188 View Source
- [2] QSARDB. Monuron (CAS 150-68-5), Compound ID 188. MlogP = 1.94 (experimental value). https://www.qsardb.org/repository/compounds/10967/188 View Source
